1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate
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Overview
Description
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate typically involves the condensation of benzoic acid derivatives with isoquinoline-1,3-dione. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and chemosensors.
Mechanism of Action
The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes. The compound’s structure allows it to participate in π–π stacking interactions, which are crucial for its function as a fluorescent probe and in other applications .
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione: Shares the core structure but lacks the benzoate moiety.
1,8-Naphthalimide: Similar in structure and used in fluorescent and colorimetric sensors.
Uniqueness
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-14-10-4-8-12-9-5-11-15(16(12)14)18(22)20(17)24-19(23)13-6-2-1-3-7-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONFYXBWZXAGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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